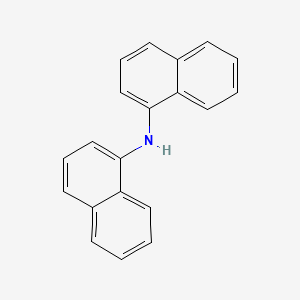

1,1'-Dinaphthylamine

説明

Historical Context and Evolution of Research on Dinaphthylamines

The study of dinaphthylamines is rooted in the broader history of organic chemistry, particularly the chemistry of aromatic amines and dyes that flourished in the late 19th and early 20th centuries. sciencemadness.org Early 20th-century chemical literature indicates that dinaphthylamines were known compounds, often identified as byproducts or impurities in the synthesis of other naphthylamine derivatives. For instance, a 1922 study on the analysis of β-naphthylamine mentioned β,β-dinaphthylamine as a common impurity. researchgate.net

Systematic research focusing on the synthesis of various dinaphthylamine isomers, including 1,1'-dinaphthylamine, gained more traction by the mid-20th century. A 1959 paper published in The Journal of Organic Chemistry detailed methods for the synthesis of different dinaphthylamines, reflecting a period where fundamental synthetic procedures for such molecules were being established and documented. acs.org

The evolution of research on this compound and its isomers shows a clear trajectory from fundamental synthesis and characterization to more specialized applications. By the latter half of the 20th century, interest had shifted towards understanding the unique properties of these molecules. A notable example is a 1993 study that investigated the intramolecular triplet excimer of this compound, delving into its complex photophysical behavior. acs.orgosti.gov This marked a transition towards exploring the compound for its functional properties rather than just its synthesis.

In recent years, research has further evolved, positioning dinaphthylamine derivatives as key components in advanced materials and biological probes. They are now being incorporated into complex molecular architectures to create materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs). researchgate.net Furthermore, their fluorescent properties have been harnessed in the development of probes for studying biological phenomena, such as the real-time efflux of substances from bacterial cells. nih.govasm.org

Academic Significance and Research Gaps Pertaining to this compound

The academic significance of this compound stems from its utility in both materials science and biological research, driven by its distinct electronic and photophysical properties.

Significance in Materials Science: The dinaphthylamine skeleton is a valuable component in the design of functional organic materials. Its electron-donating amino group and extended π-conjugated naphthalene (B1677914) rings make it an excellent building block for hole-transporting materials and emitters in organic electronic devices. researchgate.netsigmaaldrich.comwikipedia.org Research has shown that incorporating the dinaphthylamine moiety into larger molecules can lead to materials with desirable properties such as:

Thermally Activated Delayed Fluorescence (TADF): Derivatives of dinaphthylamine have been synthesized to create TADF emitters, which are crucial for developing highly efficient OLEDs. researchgate.net

Tunable Phosphorescence: The rigid structure of the dinaphthylamine skeleton has been utilized to create polymers with tunable and ultralong organic room-temperature phosphorescence (UORTP), opening avenues for applications in sensing, imaging, and data encryption. acs.orgfigshare.com

Significance in Biological Research: The fluorescent nature of dinaphthylamine derivatives has made them useful tools in the biological sciences. Specifically, 1,2'-dinaphthylamine has been employed as a lipophilic fluorescent probe to investigate bacterial efflux pumps, which are proteins that contribute to antibiotic resistance by expelling drugs from the cell. nih.gov These studies help in understanding the mechanisms of multidrug resistance in bacteria like Escherichia coli. nih.gov

Research Gaps: Despite the progress, several research gaps remain in the study of this compound and its derivatives:

Methodological Gaps: While the compound is used as a fluorescent probe, there is a need to develop new derivatives with enhanced photophysical properties (e.g., higher quantum yields, greater photostability, different emission wavelengths) to probe a wider range of biological systems and processes with greater sensitivity. researchgate.netresearcher.life

Knowledge Gaps: The full potential of this compound in organic electronics is yet to be realized. Further research is needed to systematically explore how modifications to the dinaphthylamine core affect charge transport, energy levels, and device stability in OLEDs and other organic electronic applications. researchgate.net

Empirical Gaps: There is a lack of comprehensive studies on the structure-property relationships for a broad range of this compound derivatives. A more systematic exploration could enable the rational design of molecules with tailored properties for specific applications, moving beyond the current, often application-specific, studies.

Scope and Objectives of the Research Outline

The primary objective of research centered on this compound is to leverage its unique chemical structure to develop new functional molecules and materials. The scope of this research is typically interdisciplinary, spanning synthetic chemistry, materials science, and biochemistry.

Key objectives in this field of research often include:

Synthesis of Novel Derivatives: A fundamental goal is the chemical synthesis of new molecules based on the this compound framework. ox.ac.uk This involves modifying the core structure to tune its electronic and photophysical properties. mdpi.com

Photophysical and Electrochemical Characterization: A crucial objective is to thoroughly investigate the properties of newly synthesized compounds. This includes studying their absorption and emission spectra, fluorescence quantum yields, lifetimes, and redox potentials to understand their behavior. researchgate.netrsc.org

Application-Oriented Studies: Research aims to evaluate the performance of these novel materials in specific applications. This involves fabricating and testing devices such as OLEDs to measure their efficiency and stability, or using the compounds as fluorescent probes to monitor biological processes in living cells. rsc.orgfrontiersin.org

Elucidation of Structure-Property Relationships: A long-term objective is to build a comprehensive understanding of how the molecular structure of this compound derivatives correlates with their observed properties. This knowledge is essential for the future rational design of advanced materials.

Table 2: Summary of Research Findings on Dinaphthylamine Derivatives

| Research Area | Key Finding | Application |

|---|---|---|

| Photophysics | Observation of an intramolecular triplet excimer in this compound. acs.orgosti.gov | Fundamental understanding of excited state dynamics. |

| Materials Science | Synthesis of an acridone-dinaphthylamine derivative exhibiting Thermally Activated Delayed Fluorescence (TADF). researchgate.net | High-efficiency Organic Light-Emitting Diodes (OLEDs). |

| Materials Science | Development of a flexible polymer network with a dinaphthylamine skeleton showing tunable ultralong organic room-temperature phosphorescence (UORTP). acs.orgfigshare.com | Advanced materials for sensing and data encryption. |

| Biochemistry | Use of 1,2'-dinaphthylamine as a fluorescent probe to study real-time efflux pump activity in E. coli. nih.gov | Investigation of antibiotic resistance mechanisms. |

Structure

3D Structure

特性

IUPAC Name |

N-naphthalen-1-ylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVGVGMRBKYIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279513 | |

| Record name | Di-1-Naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737-89-3 | |

| Record name | 1,1'-Dinaphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-1-Naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Dinaphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Computational Studies of 1,1 Dinaphthylamine

Advanced Spectroscopic Characterization Techniques

A variety of advanced spectroscopic techniques have been employed to elucidate the structure and properties of 1,1'-dinaphthylamine at the molecular level.

¹H NMR spectroscopy provides details on the chemical shifts and coupling constants of the hydrogen atoms, which are influenced by their local electronic environment. This information helps in assigning the protons to their respective positions on the naphthyl rings and the amine group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can further establish the connectivity between neighboring protons.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. The combination of ¹H and ¹³C NMR data allows for a detailed and unambiguous structural elucidation of this compound.

Table 1: Key NMR Spectroscopic Data for Structural Elucidation

| Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Chemical shifts, coupling constants, and integration of proton signals. | Determines the number and electronic environment of different protons on the naphthyl rings and the amine group. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Provides a map of the carbon framework, confirming the structure of the two naphthyl groups. |

| 2D NMR (e.g., COSY) | Correlation between coupled nuclei. | Establishes the connectivity between adjacent protons, aiding in the assignment of signals. |

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and purity of a compound. In this method, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, mass spectrometry confirms its molecular weight of 269.34 g/mol . The mass spectrum typically shows a prominent molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed. The presence and pattern of fragmentation peaks can also provide structural information, although this is often more complex for aromatic systems. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing very precise mass measurements. This technique is also invaluable for assessing the purity of a sample by detecting the presence of any impurities with different molecular weights.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Weight | 269.34 g/mol | Confirms the elemental composition of the molecule. |

| Molecular Ion Peak (M⁺) | m/z = 269 | Indicates the mass of the intact ionized molecule. |

| Purity Assessment | Detection of other m/z peaks | Reveals the presence and molecular weight of any impurities. |

This technique provides an unambiguous determination of the molecular structure, including the relative orientation of the two naphthyl rings. The crystal structure reveals the degree of twisting between the naphthyl groups, which is a critical parameter influencing the electronic and photophysical properties of the molecule. The data obtained from X-ray crystallography, such as unit cell dimensions and space group, are essential for understanding the packing of molecules in the crystal lattice.

Table 3: Information Obtained from X-ray Crystallography of this compound

| Parameter | Description | Importance |

| Bond Lengths | The distances between bonded atoms. | Provides fundamental information about the chemical bonds within the molecule. |

| Bond Angles | The angles between adjacent bonds. | Defines the geometry of the molecule. |

| Torsional Angles | The dihedral angles describing the rotation around bonds. | Crucial for determining the conformation and the relative orientation of the naphthyl rings. |

| Unit Cell Dimensions | The dimensions of the repeating unit in the crystal lattice. | Characterizes the overall crystal structure. |

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules and their interactions with the surrounding environment. This compound exhibits interesting fluorescence properties that are sensitive to the polarity of its microenvironment. This sensitivity arises from the change in the molecule's dipole moment upon excitation.

In nonpolar solvents, the fluorescence spectrum of this compound typically shows a structured emission band at shorter wavelengths. As the polarity of the solvent increases, the fluorescence spectrum shifts to longer wavelengths (a red shift) and often becomes broader and less structured. This phenomenon, known as solvatochromism, is indicative of a larger dipole moment in the excited state compared to the ground state. By analyzing these spectral shifts, researchers can probe the local polarity of various microenvironments, such as in biological membranes or polymer matrices.

The fluorescence quantum yield and lifetime of this compound are also influenced by the solvent environment. These parameters provide further insights into the deactivation pathways of the excited state and the nature of solute-solvent interactions.

Table 4: Fluorescence Properties of this compound in Different Solvents

| Solvent | Polarity | Emission Maximum (λ_em) | Characteristics |

| Cyclohexane | Nonpolar | Shorter wavelength | Structured emission |

| Dichloromethane | Polar aprotic | Intermediate wavelength | Red-shifted, less structured |

| Acetonitrile | Polar aprotic | Longer wavelength | Significant red shift, broad emission |

| Methanol | Polar protic | Longest wavelength | Strong red shift, broad emission |

X-ray Crystallography for Three-Dimensional Structure Determination

Theoretical and Computational Chemistry Applications

Theoretical and computational chemistry methods provide a powerful complement to experimental studies, offering detailed insights into the electronic structure and photophysical processes of this compound.

Quantum chemical calculations, such as those based on density functional theory (DFT) and time-dependent density functional theory (TD-DFT), are employed to model the electronic structure and excited states of this compound. These calculations can predict various molecular properties, including optimized geometries, electronic absorption and emission energies, and the nature of the electronic transitions.

By calculating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can understand the distribution of electron density in the ground state and how it changes upon excitation. For this compound, the HOMO is typically localized on the amine nitrogen and the adjacent naphthyl ring, while the LUMO is distributed over the other naphthyl ring. This charge transfer character upon excitation is consistent with the solvatochromic behavior observed in fluorescence spectroscopy.

Computational studies can also elucidate the potential energy surfaces of the ground and excited states, providing insights into the mechanisms of fluorescence and other photophysical processes. For instance, calculations can help to understand the rotational dynamics of the naphthyl groups and how they influence the non-radiative decay pathways, which in turn affect the fluorescence quantum yield.

Table 5: Key Parameters from Quantum Chemical Calculations of this compound

| Parameter | Description | Significance |

| Optimized Geometry | The lowest energy conformation of the molecule. | Provides theoretical bond lengths, bond angles, and torsional angles for comparison with experimental data. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Determines the electronic band gap and provides insight into the molecule's reactivity and electronic transitions. |

| Excitation Energies | The energy difference between the ground and excited states. | Predicts the position of absorption and emission bands in the electronic spectra. |

| Oscillator Strengths | The probability of an electronic transition. | Relates to the intensity of absorption bands. |

| Dipole Moments | The measure of charge separation in the ground and excited states. | Explains the solvatochromic shifts observed in fluorescence spectroscopy. |

Quantum Chemical Calculations of Electronic States and Photophysics

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the study of electronic excitations and the response of a system to time-dependent external fields, such as light. mpg.dewikipedia.orgnih.gov This method is widely used to calculate excitation energies, absorption spectra, and other properties related to the excited states of molecules. wikipedia.orgnih.gov TD-DFT is based on the Runge-Gross theorem, which establishes a formal correspondence between the time-dependent density and the time-dependent external potential. wikipedia.org In practice, the time-dependent Kohn-Sham equations are solved to obtain the excited-state properties. nih.gov The accuracy of TD-DFT calculations depends on the choice of the exchange-correlation functional. ijs.si Despite some limitations, TD-DFT has proven to be a computationally efficient and generally reliable method for studying the excited states of medium to large-sized molecules. mpg.dersc.org

CASPT2//CASSCF Calculations

For a more accurate description of excited states, especially in cases where electron correlation is strong or when multiple electronic states are close in energy, more advanced methods are required. The combination of Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2) provides a high level of theory for such systems. gitlab.iomsu.edu The CASSCF method first determines a set of molecular orbitals and configuration interaction (CI) coefficients for a specific set of active electrons and orbitals, often in a state-averaged manner to treat multiple states simultaneously. gitlab.iounivie.ac.at This is particularly important for describing bond-breaking and bond-forming processes, as well as for systems with significant multi-reference character. Following the CASSCF calculation, the CASPT2 method includes the effects of dynamic electron correlation through perturbation theory, leading to more accurate energy predictions. molpro.netfaccts.de This two-step approach is essential for obtaining a quantitative understanding of the potential energy surfaces and the photochemistry of complex molecules. gitlab.iomsu.edu

Frontier Molecular Orbital Theory (FMOT) Analysis

Frontier Molecular Orbital Theory (FMOT) provides a qualitative but powerful framework for understanding chemical reactivity and electronic transitions. wikipedia.orgnumberanalytics.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the electronic properties and reactivity of a molecule. In the context of this compound, FMOT can be used to understand the nature of its electronic transitions. For instance, the promotion of an electron from the HOMO to the LUMO upon photoexcitation is the primary process responsible for its absorption of light. The spatial distribution and symmetry of these frontier orbitals determine the allowedness and characteristics of electronic transitions. imperial.ac.uklibretexts.org

Electrostatic Potential (ESP) Mapping

Electrostatic Potential (ESP) mapping is a computational technique used to visualize the charge distribution within a molecule. youtube.comavogadro.cc The ESP is calculated at a particular surface, typically the van der Waals surface, and is color-coded to indicate regions of positive and negative potential. avogadro.ccchemtools.org Red colors usually represent electron-rich regions (negative potential), while blue colors indicate electron-poor regions (positive potential). avogadro.ccresearchgate.net For this compound, ESP maps can provide insights into its intermolecular interactions and reactivity. researchgate.net For instance, regions of negative potential are likely sites for electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack. chemtools.org This information is valuable for predicting how the molecule will interact with other molecules, including solvents and reactants.

Modeling of Intramolecular Charge Transfer (CT) States

In many molecules, photoexcitation can lead to the formation of an intramolecular charge transfer (CT) state, where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. arxiv.orgmdpi.com In this compound, the nitrogen atom can act as an electron donor, and the naphthyl groups can act as electron acceptors. The formation of a CT state is often accompanied by a significant change in the molecule's dipole moment and geometry. researchgate.net Computational modeling is crucial for understanding the nature and dynamics of these CT states. dtic.mil Theoretical studies can predict the energies of CT states, their geometric structures, and the barriers for their formation and decay. chemrxiv.org These calculations often reveal that the CT state is stabilized in polar solvents. researchgate.net

Solvent Polarity Effects on Excited State Dynamics

The surrounding solvent environment can have a profound impact on the excited-state dynamics of a molecule, particularly for those that exhibit charge transfer character. nih.govustc.edu.cn The polarity of the solvent can influence the relative energies of the locally excited (LE) and charge transfer (CT) states. rsc.org In polar solvents, the more polar CT state is often stabilized, which can lead to a red-shift in the fluorescence spectrum and a change in the fluorescence quantum yield. ustc.edu.cnunige.ch Computational studies often employ continuum solvent models or explicit solvent molecules to simulate these effects. rsc.org These models can help to explain experimental observations, such as the quenching of fluorescence in polar solvents or the acceleration of certain photochemical reactions. nih.gov The interplay between the solute's electronic structure and the solvent's polarity is a key factor in determining the ultimate fate of the excited molecule. rsc.org

Biological and Environmental Research on 1,1 Dinaphthylamine

Biochemical Interactions and Enzymatic Studies

The study of 1,1'-dinaphthylamine and its isomers reveals significant interactions with fundamental biological systems, particularly in the context of cellular transport and enzymatic modification. Research in this area has provided valuable tools for microbiology and insights into the metabolic fate of aromatic amines.

While direct studies on this compound as an efflux pump inhibitor are not extensively documented, its isomer, 1,2'-dinaphthylamine (1,2'-DNA), has been established as a critical tool in studying bacterial multidrug resistance. 1,2'-DNA is a lipophilic fluorescent dye used as a probe in real-time efflux assays to investigate the activity of Resistance-Nodulation-Division (RND) family efflux pumps, such as the AcrAB-TolC system in Escherichia coli. nih.govmdpi.com

The principle of these assays relies on the fluorescent properties of 1,2'-DNA, which fluoresces in nonpolar environments like cell membranes. mdpi.com Bacteria are first loaded with the dye in the presence of an energy source inhibitor, causing it to accumulate within the cell membrane and fluoresce. Upon re-energizing the cells, active efflux pumps transport the dye out of the membrane, leading to a measurable decrease in fluorescence. The rate of this decrease is directly proportional to the pump's activity. researchgate.net The addition of a potential efflux pump inhibitor (EPI) will slow down this transport, resulting in a reduced rate of fluorescence decay, thereby quantifying the inhibitor's efficacy. researchgate.netresearchgate.net

Research using 1,2'-DNA has been instrumental in characterizing the function and inhibition of these pumps. For instance, real-time efflux assays with 1,2'-DNA were used to evaluate the importance of specific phenylalanine residues within the binding pocket of the E. coli AcrB efflux pump protein. nih.gov These studies demonstrated that mutations in several of these residues significantly slowed the transport of the dye, highlighting their critical role in substrate efflux. nih.gov

| Assay Component | Role / Finding | Organism / System | References |

| 1,2'-Dinaphthylamine (1,2'-DNA) | Lipophilic fluorescent probe for real-time efflux assays. Its efflux is monitored to measure pump activity. | Escherichia coli, Bordetella bronchiseptica | nih.gov, researchgate.net, mdpi.com |

| AcrB Efflux Pump | A key RND efflux pump whose substrate transport was studied using 1,2'-DNA. | Escherichia coli | nih.gov, |

| Phenylalanine Residues (e.g., F610A, F628A) | Specific amino acids in the AcrB binding pocket; mutations were shown to retard 1,2'-DNA efflux, demonstrating their importance in transport. | E. coli AcrB Protein | nih.gov |

| Polyamino-Isoprenyl Derivatives | Tested as potential efflux pump inhibitors; their ability to block 1,2'-DNA transport was quantified. | Bordetella bronchiseptica | researchgate.net |

This table summarizes the use of 1,2'-Dinaphthylamine in efflux pump research.

Recent discoveries have identified a novel enzymatic pathway for the degradation of naphthylamine derivatives, initiated by a unique glutamine synthetase-like (GS-like) enzyme. nih.govelifesciences.org In studies on Pseudomonas sp. strain JS3066, a bacterium capable of using 1-naphthylamine (B1663977) (1NA) as a growth substrate, researchers identified the enzyme NpaA1 as the catalyst for the first step in the degradation pathway. nih.gov

NpaA1 is not a typical glutamine synthetase; instead of ammonia (B1221849), it utilizes an aromatic amine as a substrate. It catalyzes the ATP-dependent ligation of L-glutamate to 1-naphthylamine, forming γ-glutamylated 1-naphthylamine. biorxiv.org This initial glutamylation step is crucial for the subsequent breakdown of the aromatic compound. nih.gov

A key finding is the broad substrate specificity of NpaA1. Enzymatic assays have shown that NpaA1 can act on a variety of aromatic amines, including other polycyclic aromatic amines and various aniline (B41778) derivatives. nih.govelifesciences.org This suggests a versatile role for this class of enzymes in the environmental breakdown of diverse pollutants. The enzyme's large, hydrophobic active pocket is thought to be responsible for its ability to accommodate a wide range of substrates. biorxiv.org

| Substrate | Relative Activity of NpaA1 (%) | Compound Class | References |

| 1-Naphthylamine | 100 | Polycyclic Aromatic Amine | nih.gov, elifesciences.org |

| 2-Naphthylamine | 104.9 ± 5.9 | Polycyclic Aromatic Amine | nih.gov, elifesciences.org |

| Aniline | 71.3 ± 4.5 | Monocyclic Aromatic Amine | nih.gov, elifesciences.org |

| 3,4-Dichloroaniline | 118.8 ± 3.4 | Chlorinated Aniline | nih.gov, elifesciences.org |

| 4-Bromoaniline | 129.7 ± 6.3 | Halogenated Aniline | nih.gov |

| 4-Fluoroaniline | 100.9 ± 5.6 | Halogenated Aniline | nih.gov |

This table presents the relative activity of the NpaA1 enzyme with various aromatic amine substrates, based on data from Pseudomonas sp. strain JS3066 studies. Activity is relative to 1-Naphthylamine.

The metabolic activation of aromatic amines is a critical process that can convert relatively inert compounds into highly reactive electrophilic intermediates. While specific pathways for this compound are not fully elucidated, the metabolism of related aromatic amines provides a well-established model. nih.gov Compounds like 2,2'-dinaphthylamine (B1294963) are known to undergo metabolic activation. smolecule.com

This bioactivation is typically mediated by Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) monooxygenases. nih.gov The process for an aromatic amine generally involves oxidation of the nitrogen atom or the aromatic ring. For many aromatic amines, CYP-catalyzed oxidation generates electrophilic "quinoid" products, such as quinone imines. nih.gov These intermediates are highly reactive and can form covalent bonds with cellular macromolecules like proteins and DNA, a mechanism linked to cellular toxicity and carcinogenesis. researchgate.net

Another potential pathway involves the formation of N-hydroxy derivatives, which can be further conjugated by Phase II enzymes (e.g., sulfotransferases or acetyltransferases) to form unstable esters. These esters can then spontaneously break down to yield highly reactive nitrenium ions, which also readily attack nucleophilic sites on cellular macromolecules. This general pathway is a key mechanism in the toxicity of many carcinogenic aromatic amines. researchgate.net

Glutamine Synthetase-like Enzyme Activity (NpaA1)

Environmental Fate and Bioremediation Potential

The widespread use of aromatic amines in industrial processes has led to environmental contamination, prompting research into their fate and potential for bioremediation. The study of naphthylamine derivatives is central to understanding how these pollutants can be naturally attenuated or actively remediated.

A complete degradation pathway for a naphthylamine derivative has been elucidated in Pseudomonas sp. strain JS3066. nih.govnih.gov This pathway provides a model for how microorganisms can break down these complex and potentially toxic compounds.

The degradation of 1-naphthylamine (1NA) is initiated by the NpaA1 enzyme, which, as described previously, converts 1NA to γ-glutamylated 1-naphthylamine. elifesciences.org This initial step is followed by a series of reactions catalyzed by other enzymes in the npa gene cluster:

Glutamylation: NpaA1 catalyzes the addition of a glutamate (B1630785) molecule to 1NA. nih.gov

Oxidation: The resulting γ-glutamylated 1NA is then oxidized by a dioxygenase system. nih.govelifesciences.org

Intermediate Formation: This oxidation leads to the formation of 1,2-dihydroxynaphthalene. nih.govnih.gov

Entry into Naphthalene (B1677914) Pathway: 1,2-dihydroxynaphthalene is a key intermediate in the well-established metabolic pathway for naphthalene degradation. nih.govnih.gov From this point, the compound is further metabolized via catechol to central metabolic intermediates, ultimately leading to mineralization into carbon dioxide and water. nih.govnih.gov

This discovery connects the breakdown of a complex polycyclic aromatic amine to a common bacterial metabolic pathway, demonstrating a complete route from pollutant to harmless end-products. nih.gov

The capacity of bacteria to degrade recalcitrant organic compounds is a cornerstone of bioremediation. frontiersin.orgresearchgate.net The degradation of 1-naphthylamine by Pseudomonas sp. strain JS3066 exemplifies the sophisticated genetic and enzymatic mechanisms involved. nih.gov

The key to this bacterium's ability lies in a five-gene cluster, npaA1A2A3A4A5, located on a plasmid. nih.gov This cluster encodes the enzymatic machinery required for the initial conversion of 1-naphthylamine. The central enzyme, NpaA1, is a glutamine synthetase-like protein that performs the initial glutamylation. elifesciences.orgbiorxiv.org The subsequent enzymes in the cluster, including components of a dioxygenase system, are responsible for the further oxidation steps that lead to 1,2-dihydroxynaphthalene. nih.gov

This mechanism, where a specialized enzyme modifies a toxic compound to funnel it into a more common degradative pathway (in this case, the naphthalene pathway), represents an efficient evolutionary strategy for bacteria to adapt to new carbon and energy sources in contaminated environments. nih.gov The broad substrate range of the NpaA1 enzyme suggests that this mechanism could be relevant for the bioremediation of a wide array of aromatic amine pollutants beyond just 1-naphthylamine. elifesciences.org

Application in Bioremediation of Contaminated Sites

Bioremediation is a cost-effective and environmentally sound technology that utilizes microorganisms to degrade or detoxify hazardous substances, ideally mineralizing them to carbon dioxide and water epa.govlcms.cz. The process can be applied in situ or ex situ and often involves stimulating indigenous microbial populations epa.gov.

Research on the biodegradation of aromatic amines suggests that microorganisms can break these complex molecules down. For instance, the degradation of 2,2'-dinaphthylamine by laccase enzymes involves the cleavage of the N-C bond to produce naphthalene and naphthylamine. A similar enzymatic attack could potentially break down this compound.

A detailed degradation pathway has been elucidated for 1-naphthylamine by Pseudomonas sp. strain JS3066 researcher.lifeelifesciences.orgbiorxiv.org. This pathway involves an initial glutamylation step, catalyzed by a glutamine synthetase-like enzyme elifesciences.orgbiorxiv.org. The resulting γ-glutamylated 1-naphthylamine is then oxidized to 1,2-dihydroxynaphthalene, which subsequently enters the well-established naphthalene degradation pathway via catechol elifesciences.orgbiorxiv.org. This discovery highlights a potential microbial strategy for remediating sites contaminated with naphthylamine-based compounds researcher.lifebiorxiv.org. Given the structure of this compound, a plausible bioremediation pathway could involve an initial cleavage into 1-naphthylamine units, which would then be degraded through this or similar pathways.

Aerobic degradation of aromatic hydrocarbons typically begins with oxidation by oxygenase enzymes, leading to intermediates that undergo ring cleavage enviro.wiki. In anaerobic conditions, different metabolic pathways are utilized nih.gov. The success of bioremediation at a given site depends on various factors, including the presence of competent microorganisms, oxygen availability, and the presence of other substrates inchem.orgepa.gov.

Ecological Impact and Environmental Monitoring

The ecological footprint of this compound and the methods for its detection are critical for assessing environmental risk. Direct ecotoxicological data for this compound is scarce, with safety data sheets often stating "No data available" for these endpoints . Therefore, its potential impact is inferred from related, better-studied aromatic amines.

Aromatic amines as a class of compounds are known to be hazardous to aquatic ecosystems epa.govwestliberty.edu. The related compound, N-phenyl-1-naphthylamine, is classified as highly toxic to aquatic species inchem.org. Studies have shown that it can inhibit cell proliferation in freshwater ciliates (Tetrahymena pyriformis) and is toxic to daphnia and fish inchem.org.

The toxicity of chemicals to aquatic life is typically assessed through acute and chronic exposure tests on organisms from different trophic levels, such as algae, invertebrates (e.g., Daphnia), and fish europa.euusgs.gov. An LC50 value, the concentration lethal to 50% of the test organisms over a specified period, is a common metric for acute toxicity europa.euusgs.gov. For 1-naphthylamine, a component of this compound, safety data indicates it is toxic to aquatic life with long-lasting effects westliberty.edu.

Given the chemical structure of this compound, which consists of two naphthalene rings linked by an amine group, it is expected to have low water solubility and a tendency to adsorb to sediment and organic matter. Furthermore, related compounds show a high potential for bioconcentration in aquatic organisms. This combination of toxicity and potential for bioaccumulation suggests that this compound could pose a significant risk to aquatic environments.

Table 1: Aquatic Toxicity Data for a Related Aromatic Amine

| Compound | Test Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|---|

| N-Phenyl-1-naphthylamine | Tetrahymena pyriformis (ciliate) | 48 hours | EC50 (Inhibition of cell proliferation) | 2 | inchem.org |

The reliable quantification of this compound in environmental matrices like water, soil, and sediment is essential for monitoring its presence and fate. While specific methods for this compound are not detailed in the available literature, standard chromatographic techniques used for similar aromatic amines are applicable.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the analysis of such organic pollutants labmanager.comresearchgate.netaijirenvial.com.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for non-volatile and thermally unstable compounds. For amine analysis, it is often coupled with an ultraviolet (UV) or fluorescence detector. HPLC can be used to detect contaminants in water, soil, and biological samples labmanager.comaijirenvial.com. The separation is typically achieved using a reversed-phase column (e.g., C18) chromatographyonline.com.

Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds. For less volatile compounds like dinaphthylamines, derivatization may sometimes be employed to improve volatility and chromatographic performance. GC is frequently coupled with a Mass Spectrometer (GC-MS), which provides high sensitivity and specificity, allowing for definitive identification of the compound based on its mass spectrum labmanager.comresearchgate.net. Other detectors used with GC for amine analysis include flame ionization detection (FID) and thermionic detection inchem.org.

Sample preparation is a critical step and often involves extraction from the environmental matrix using a suitable solvent, followed by a clean-up and concentration step, for which techniques like solid-phase extraction (SPE) are commonly used lcms.cz. Detection limits for related compounds like N-phenyl-1-naphthylamine in water and sediment are reported to be in the low microgram per liter (µg/L) to microgram per kilogram (µg/kg) range inchem.org.

Table 2: Common Analytical Techniques for Aromatic Amine Quantification

| Technique | Detector | Common Application | Advantages | Reference |

|---|---|---|---|---|

| HPLC | UV, Fluorescence | Water, Soil, Biological Samples | Suitable for non-volatile and thermally unstable compounds. | labmanager.comaijirenvial.com |

| GC | Mass Spectrometry (MS), FID | Water, Soil, Air | High sensitivity and specificity (with MS), ideal for volatile compounds. | inchem.orglabmanager.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1,1'-dinaphthylamine in laboratory settings?

- Methodology : Synthesis typically involves coupling naphthylamine derivatives under catalytic conditions. For example, Ullmann-type coupling reactions using copper catalysts can yield this compound. Characterization requires HPLC for purity assessment (>98% purity is standard ), nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation (269.34 g/mol ). Thermogravimetric analysis (TGA) can determine thermal stability, given its melting point (110°C ) and decomposition profile.

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

- Methodology : Cross-validate data using primary literature and standardized protocols. For instance, solubility conflicts may arise due to solvent polarity (e.g., insoluble in water but soluble in organic solvents like DMSO ). Use controlled experiments under inert atmospheres to minimize oxidation. Reference authoritative databases like PubChem or EPA DSSTox for validated parameters . Document batch-specific variations (e.g., purity ≥98% ) and storage conditions (2–8°C, light-protected ).

Advanced Research Questions

Q. What experimental strategies are effective for studying the charge-transfer properties of this compound in thermally activated delayed fluorescence (TADF) materials?

- Methodology : Design non-planar molecular systems by pairing this compound (electron donor) with strong acceptors like acridone . Use time-resolved photoluminescence spectroscopy to measure TADF lifetimes and quantum yields. Optimize OLED device fabrication by testing layer thickness and doping concentrations. For example, green emission at 17,000 Cd/m² intensity was achieved at 25 mA/cm² . Computational modeling (DFT) can predict HOMO-LUMO gaps and intramolecular charge transfer efficiency.

Q. How can researchers address potential carcinogenic risks associated with this compound during in vitro or in vivo studies?

- Methodology : Follow strict safety protocols aligned with EU Regulation (EC) No 1272/2008, which classifies similar naphthylamine derivatives as Category 1A carcinogens . Use fume hoods for synthesis and handling. For toxicological assessments, employ Ames tests for mutagenicity and OECD guidelines for acute toxicity (e.g., H302, H350 classifications ). Include negative controls in bioassays to distinguish compound-specific effects from background noise.

Q. What analytical approaches are suitable for resolving structural isomerism (e.g., 1,1' vs. 1,2' dinaphthylamine) in mixed samples?

- Methodology : Use high-resolution chromatography (HPLC or UPLC) with chiral columns to separate isomers. Confirm identities via tandem MS/MS fragmentation patterns and compare retention times against pure standards . X-ray crystallography can resolve crystallographic differences, while 2D NMR (e.g., NOESY) identifies spatial proximity of naphthyl groups .

Methodological and Data Analysis Questions

Q. What steps should be taken to ensure reproducibility of this compound-based experiments across different laboratories?

- Methodology : Adopt standardized protocols from journals like Med. Chem. Commun., emphasizing clear documentation of synthetic routes, solvent grades, and instrument calibration . Share raw data (e.g., NMR spectra, chromatograms) via repositories. Validate results through inter-laboratory comparisons, focusing on critical parameters like purity and reaction yields .

Q. How can computational tools enhance the design of this compound derivatives for specific applications (e.g., organic electronics)?

- Methodology : Use molecular docking software to predict binding affinities in proteomics studies . For materials science, apply density functional theory (DFT) to optimize donor-acceptor pairings and predict photophysical properties . Machine learning models can screen derivative libraries for target properties (e.g., emission wavelength, solubility).

Toxicological and Environmental Impact Questions

Q. What methodologies are recommended for assessing the environmental persistence of this compound in aquatic systems?

- Methodology : Conduct OECD 301 biodegradation tests to evaluate half-life in water. Measure bioaccumulation potential using logP values (estimated ~4.5 for naphthylamine derivatives ). Ecotoxicity assays (e.g., Daphnia magna acute toxicity) align with H411 classifications (toxic to aquatic life ). Use LC-MS/MS to detect trace residues in environmental samples.

Literature and Data Management Questions

Q. How should researchers critically evaluate conflicting data on this compound in existing literature?

- Methodology : Apply systematic review frameworks, prioritizing peer-reviewed studies over non-curated sources (e.g., avoid benchchem.com ). Use tools like SciFinder to track citation networks and identify consensus parameters. Replicate key experiments (e.g., synthesis, spectral analysis) to verify reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。